Cas no 499995-78-7 ((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine group and a 2-hydroxyphenyl moiety, making it valuable for peptide coupling and asymmetric synthesis. The Boc group enhances stability during reactions, while the hydroxyl group offers additional functionalization opportunities. This compound is particularly useful in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. Its high purity and well-defined stereochemistry ensure reliable performance in complex synthetic pathways. Suitable for use under standard laboratory conditions, it is commonly employed in medicinal chemistry and drug development applications.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid structure
499995-78-7 structure
商品名:(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
CAS番号:499995-78-7
MF:C14H19NO5
メガワット:281.30436
MDL:MFCD03427901
CID:933027
PubChem ID:7014964

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
    • BOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID
    • Boc-(S)-3-Amino-3-(2-hydroxyphenyl)-propionic acid
    • Boc-β-Phe(2-OH)-OH
    • boc-(s)-3-amino-3-(2-hydroxyphenyl)propanoic acid
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid
    • AS-68956
    • AC-25415
    • ZUA99578
    • MFCD03427901
    • AKOS016843803
    • Boc-(S)-3-amino-3-(2-hydroxyphenyl)propionic acid
    • DTXSID20426708
    • CS-0179090
    • (3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
    • 499995-78-7
    • (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
    • G78613
    • MDL: MFCD03427901
    • インチ: InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
    • InChIKey: KWISQTDJMMIQCM-JTQLQIEISA-N
    • ほほえんだ: CC(C)(OC(N[C@H](C1=CC=CC=C1O)CC(O)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 281.12600
  • どういたいしつりょう: 281.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

  • PSA: 95.86000
  • LogP: 2.82360

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid セキュリティ情報

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AAPPTec
UBY302-250mg
(S)-Boc-beta-Phe(2-OH)-OH
499995-78-7
250mg
$75.00 2024-07-19
abcr
AB166179-1 g
Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid
499995-78-7
1 g
€246.00 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S300301-250mg
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
499995-78-7 95%
250mg
¥503.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S300301-50mg
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
499995-78-7 95%
50mg
¥154.90 2023-09-01
Aaron
AR00D8ZF-50mg
BOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID
499995-78-7 95%
50mg
$23.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249760-100mg
Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid
499995-78-7 95+%
100mg
¥677.00 2024-05-11
A2B Chem LLC
AG17071-1g
Boc-(S)-3-amino-3-(2-hydroxyphenyl)propionic acid
499995-78-7 ≥ 98% (HPLC)
1g
$271.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249760-5g
Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid
499995-78-7 95+%
5g
¥6627.00 2024-05-11
1PlusChem
1P00D8R3-5g
BOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID
499995-78-7 ≥ 98% (HPLC)
5g
$919.00 2025-02-26
abcr
AB166179-5 g
Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid
499995-78-7
5 g
€858.00 2023-07-20

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 関連文献

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acidに関する追加情報

Compound CAS No. 499995-78-7: (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic Acid

The compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid with CAS No. 499995-78-7 is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group, an amino functional group, and a 2-hydroxyphenyl substituent attached to a propanoic acid backbone. The stereochemistry at the central carbon atom is specified as (S), indicating a specific spatial arrangement of the substituents.

The Boc group is a well-known protecting group for amino functionalities in peptide synthesis and organic synthesis. Its presence in this compound suggests that it plays a role in stabilizing the amino group during various synthetic steps. The 2-hydroxyphenyl substituent introduces aromaticity and hydroxyl functionality, which can contribute to the compound's reactivity and biological activity. The propanoic acid backbone provides a flexible structure, enabling this compound to participate in various chemical reactions, such as esterification, amidation, or further functionalization.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure makes it a promising candidate for exploring interactions with biological targets, such as enzymes or receptors. For instance, researchers have investigated its ability to modulate enzyme activity through competitive inhibition or allosteric regulation. The S configuration at the central carbon is particularly important, as it can influence the compound's pharmacokinetic properties and bioavailability.

In terms of synthesis, this compound can be prepared through a variety of methods, including multi-step organic synthesis involving coupling reactions, protection/deprotection strategies, and stereochemical control. The use of tert-butoxycarbonyl as a protecting group is advantageous due to its stability under basic conditions and ease of removal under acidic conditions when desired. This makes it ideal for applications in peptide chemistry and other areas where precise control over functional groups is essential.

From an application perspective, this compound has shown potential in the development of novel therapeutic agents. Its structure allows for further modification to enhance its pharmacological properties, such as increasing solubility or improving binding affinity to target proteins. For example, researchers have explored its use as a precursor for more complex molecules with enhanced bioactivity.

Moreover, the presence of the 2-hydroxyphenyl group introduces aromaticity into the molecule, which can be exploited for various purposes. This group can participate in π-π interactions with biological targets or serve as a site for further functionalization with other moieties. Such modifications can lead to compounds with improved selectivity or efficacy in treating specific diseases.

In recent years, advancements in computational chemistry have enabled researchers to predict the behavior of this compound in various biological systems with greater accuracy. Molecular modeling studies have provided insights into its potential binding modes with target proteins and its ability to permeate cellular membranes. These studies are crucial for guiding experimental efforts and optimizing the compound's properties for therapeutic applications.

The stereochemistry at the central carbon atom is another critical factor influencing this compound's behavior. The (S) configuration may result in different pharmacokinetic profiles compared to its enantiomer (R configuration). Understanding these differences is essential for designing drugs with predictable absorption, distribution, metabolism, and excretion (ADME) properties.

In conclusion, (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid (CAS No. 499995-78-7) is a versatile molecule with significant potential in organic synthesis and drug discovery. Its unique structure combines functional groups that enable diverse chemical reactivity and biological interactions. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.

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